molecular formula C26H24ClF3N4O8 B1191848 Sorafenib-glucosamine

Sorafenib-glucosamine

Katalognummer: B1191848
Molekulargewicht: 612.94
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

Wissenschaftliche Forschungsanwendungen

Enhanced Antitumor Activity

Research indicates that glucosamine enhances the antitumor effects of sorafenib, suggesting a synergistic relationship that could be beneficial in clinical applications. In vitro studies have shown that glucosamine-modified formulations of sorafenib can significantly inhibit the proliferation of liver cancer cells (HepG2) and suppress cyclin D1 expression, which is crucial for cell cycle regulation .

Drug Delivery Systems

The development of drug delivery systems utilizing sorafenib-glucosamine has been a major focus. For instance, reduction-responsive polymeric micelles have been created to enhance the targeting and release of sorafenib specifically in tumor environments. These micelles leverage the over-expression of glucose transporters on liver cancer cells to improve drug accumulation at the tumor site . The cumulative release of sorafenib from these micelles in a simulated tumor microenvironment reached approximately 94.76% within 48 hours, demonstrating their potential for effective drug delivery .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of this compound are being actively studied to understand how glucosamine influences the absorption, distribution, metabolism, and excretion of sorafenib. Initial findings suggest that glucosamine may improve the solubility and stability of sorafenib, leading to better therapeutic outcomes compared to traditional formulations. The dual-action mechanism combines the potent anticancer activity of sorafenib with the metabolic benefits of glucosamine, aiming to enhance efficacy while minimizing adverse effects associated with conventional chemotherapy regimens.

Clinical Case Studies

A notable case-control study evaluated the efficacy of sorafenib in patients with hepatocellular carcinoma (HCC) recurrence post-liver transplantation. The results indicated that patients receiving sorafenib had significantly improved median survival rates compared to those receiving best supportive care (21.3 months vs. 11.8 months) . Although this study did not specifically focus on this compound, it underscores the importance of sorafenib's role in cancer treatment and sets a foundation for future studies involving its glucosamine conjugate.

Comparative Analysis with Other Compounds

To contextualize the unique properties of this compound, a comparison with other kinase inhibitors is useful:

CompoundDescriptionUnique Features
SorafenibMulti-kinase inhibitor used for cancer treatmentTargets multiple kinases involved in tumor growth
GlucosamineAmino sugar with anti-inflammatory propertiesEnhances cellular metabolism and may reduce side effects
SunitinibAnother multi-kinase inhibitorPrimarily targets vascular endothelial growth factor receptors
PazopanibKinase inhibitor for renal cell carcinomaSimilar action mechanism but different target specificity
RegorafenibMulti-kinase inhibitor for colorectal cancerBroader spectrum of kinase targets compared to sorafenib

This compound's uniqueness lies in its ability to combine potent anticancer activity with metabolic benefits, potentially offering an improved therapeutic profile over existing treatments.

Eigenschaften

Molekularformel

C26H24ClF3N4O8

Molekulargewicht

612.94

Aussehen

Solid powder

Synonyme

Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.